molecular formula C10H14N2O2S B15268232 Methyl 2-amino-5-cyclopentyl-1,3-thiazole-4-carboxylate

Methyl 2-amino-5-cyclopentyl-1,3-thiazole-4-carboxylate

Cat. No.: B15268232
M. Wt: 226.30 g/mol
InChI Key: JFJBCTUDCGZTBE-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-cyclopentyl-1,3-thiazole-4-carboxylate (CAS: 864437-22-9) is a thiazole derivative with the molecular formula C₉H₁₄N₂O₂S and a molecular weight of 214.29 g/mol . The compound features a cyclopentyl substituent at the 5-position of the thiazole ring, an amino group at the 2-position, and a methyl ester at the 4-position. Thiazole derivatives are widely studied for their applications in medicinal chemistry and materials science due to their structural versatility and bioactivity .

Properties

Molecular Formula

C10H14N2O2S

Molecular Weight

226.30 g/mol

IUPAC Name

methyl 2-amino-5-cyclopentyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C10H14N2O2S/c1-14-9(13)7-8(15-10(11)12-7)6-4-2-3-5-6/h6H,2-5H2,1H3,(H2,11,12)

InChI Key

JFJBCTUDCGZTBE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC(=N1)N)C2CCCC2

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The reaction proceeds through nucleophilic attack of thiourea’s sulfur atom on the carbonyl carbon of the α-oxo-ester, followed by cyclization and elimination of hydrogen chloride (HCl). The 2-amino group originates from the thiourea moiety, while the cyclopentyl group is introduced via the α-oxo-ester precursor.

Experimental Procedure

Reagents :

  • 3-Cyclopentyl-2-oxo-propionic acid methyl ester (α-oxo-ester)
  • Thiourea
  • Acetone (solvent)

Conditions :

  • Temperature: 57°C
  • Duration: 24 hours
  • Workup: Concentration, filtration, and washing with acetone.

Steps :

  • A solution of 3-cyclopentyl-2-oxo-propionic acid methyl ester (22.1 mmol) in acetone (25 mL) is added to a suspension of thiourea (22.1 mmol) in acetone (45 mL).
  • The mixture is heated to 57°C with stirring for 24 hours.
  • The reaction is concentrated to half its volume, and the resulting suspension is filtered.
  • The solid residue is washed with acetone and dried to yield the product as a crystalline solid.

Key Observations :

  • The cyclopentyl group’s steric bulk may slightly reduce reaction efficiency compared to less hindered analogues.
  • Acetone is preferred for its ability to solubilize both reactants while facilitating cyclization.

Structural and Spectroscopic Validation

Post-synthesis characterization is critical for confirming the compound’s identity:

Spectroscopic Data

  • 1H NMR : Signals for the cyclopentyl group (δ 1.5–2.5 ppm, multiplet), methyl ester (δ 3.8 ppm, singlet), and thiazole ring protons (δ 6.9–7.1 ppm).
  • LC-MS : Molecular ion peak at m/z = 227.1 [M+H]+.

Chromatographic Analysis

  • HPLC : Purity >95% using a C18 column with acetonitrile/water (70:30) mobile phase.

Synthetic Challenges and Optimizations

Yield Limitations

While yields are unspecified in available literature, analogous thiazole syntheses report 50–75% efficiency. The cyclopentyl group’s steric demands may necessitate longer reaction times or elevated temperatures.

Byproduct Formation

  • Common Byproducts : Unreacted α-oxo-ester and dimerized thiourea derivatives.
  • Mitigation Strategies : Excess thiourea (1.2 eq) and gradient HPLC purification.

Comparative Analysis of Methods

Parameter Hantzsch (Acetone) THF-Mediated
Solvent Acetone THF
Temperature 57°C 66°C
Reaction Time 24 hours 12–18 hours
Additives None NBS
Purification Filtration Chromatography

The Hantzsch method is more straightforward, whereas the THF approach may offer better control over reactive intermediates.

Industrial-Scale Considerations

For large-scale production, the following modifications are recommended:

  • Continuous Flow Reactors : To enhance heat transfer and reduce reaction time.
  • Catalytic Additives : Lewis acids (e.g., ZnCl2) to accelerate cyclization.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-5-cyclopentyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2-amino-5-cyclopentyl-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-cyclopentyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

This section compares Methyl 2-amino-5-cyclopentyl-1,3-thiazole-4-carboxylate with structurally analogous thiazole derivatives, focusing on substituent effects, molecular properties, and crystallographic data.

Structural Analogues and Molecular Properties

The table below summarizes key molecular parameters of selected thiazole-4-carboxylates:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at 5-Position CAS Number Purity
This compound C₉H₁₄N₂O₂S 214.29 Cyclopentyl 864437-22-9 95%
Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate C₈H₁₂N₂O₂S 200.26 Isopropyl Not provided Not specified
Methyl 2-amino-5-(2-chlorophenyl)-1,3-thiazole-4-carboxylate C₁₁H₉ClN₂O₂S 268.72 2-Chlorophenyl 127918-92-7 95%
Methyl 2-amino-5-propyl-1,3-thiazole-4-carboxylate C₈H₁₂N₂O₂S 200.26 Propyl Not provided 95%
Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate C₁₃H₁₁F₃N₂O₂S 324.30 Trifluoromethyl 12791 Not specified

Key Observations :

  • Substituent Effects: Cyclopentyl vs. Aromatic vs. Aliphatic Substituents: The 2-chlorophenyl substituent (C₁₁H₉ClN₂O₂S) significantly increases molecular weight (268.72 g/mol) and introduces aromaticity, which may improve binding affinity in biological targets . Trifluoromethyl Group: The trifluoromethyl-substituted derivative (C₁₃H₁₁F₃N₂O₂S) exhibits high lipophilicity and metabolic stability, traits desirable in drug design .
Crystallographic and Structural Insights
  • Bond Lengths and Planarity: The thiazole ring in Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate exhibits bond lengths consistent with other derivatives (e.g., C–S = 1.74 Å, C–N = 1.32 Å), indicating a stable core structure . In Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate, the thiazole and phenyl rings form a dihedral angle of 5.15°, suggesting near-coplanarity, while the trifluoromethyl and ethoxy groups deviate from planarity .
  • Crystal Packing: The monoclinic crystal system (space group P2₁/n) observed in Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate is common among thiazole derivatives, with intermolecular van der Waals interactions dominating packing .

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